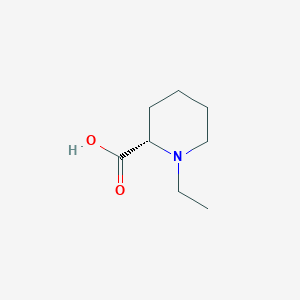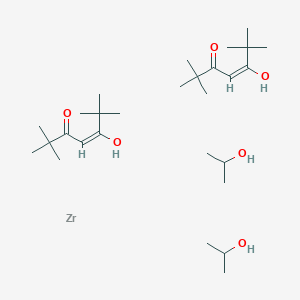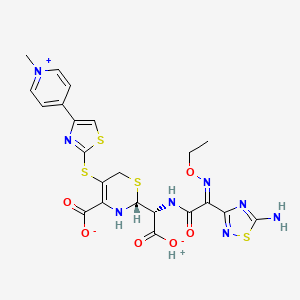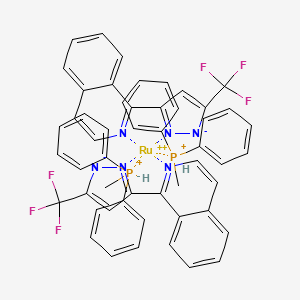![molecular formula C44H58F4S2Sn2 B1496444 [4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496444.png)
[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is a complex organotin compound It is characterized by its unique structure, which includes benzo[1,2-b:4,5-b’]dithiophene and difluorophenyl groups
Métodos De Preparación
The synthesis of (4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[1,2-b4,5-b’]dithiophene core: This is achieved through a series of reactions involving thiophene derivatives.
Introduction of the difluorophenyl groups: This step involves the use of halogenated phenyl compounds and appropriate coupling reactions.
Attachment of the trimethylstannane groups: This is typically done using organotin reagents under controlled conditions.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness .
Análisis De Reacciones Químicas
(4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The trimethylstannane groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Organic Photovoltaics: It is used as a building block in the synthesis of polymers for organic solar cells due to its excellent electronic properties.
Photocatalysis: It has been studied for its potential in photocatalytic hydrogen evolution, which is important for renewable energy applications.
Material Science: Its unique structure makes it a valuable component in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism by which (4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) exerts its effects is primarily through its electronic structure. The benzo[1,2-b:4,5-b’]dithiophene core provides a conjugated system that facilitates electron transport, while the difluorophenyl groups enhance its electron-withdrawing properties. This combination allows for efficient charge separation and transport, which is crucial in applications like organic photovoltaics .
Comparación Con Compuestos Similares
Similar compounds include:
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene): This compound has similar electronic properties but lacks the difluorophenyl groups, making it less electron-withdrawing.
(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This compound includes chloro groups instead of difluorophenyl groups, which affects its reactivity and electronic properties.
The uniqueness of (4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) lies in its combination of electron-withdrawing difluorophenyl groups and the benzo[1,2-b:4,5-b’]dithiophene core, which together enhance its performance in electronic applications .
Propiedades
Fórmula molecular |
C44H58F4S2Sn2 |
|---|---|
Peso molecular |
964.5 g/mol |
Nombre IUPAC |
[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C38H40F4S2.6CH3.2Sn/c1-5-9-11-23(7-3)17-29-31(39)19-25(20-32(29)40)35-27-13-15-44-38(27)36(28-14-16-43-37(28)35)26-21-33(41)30(34(42)22-26)18-24(8-4)12-10-6-2;;;;;;;;/h13-14,19-24H,5-12,17-18H2,1-4H3;6*1H3;; |
Clave InChI |
CTCHWLBTPOXVNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1=C(C=C(C=C1F)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(C(=C5)F)CC(CC)CCCC)F)[Sn](C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1496376.png)
![(1R,9S,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1496378.png)

![copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine](/img/structure/B1496383.png)



![[4,8-bis[5-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496389.png)


phenanthren]-10a'-ol](/img/structure/B1496395.png)
